3-Azido-1-(2-ethoxybenzyl)azetidine
Overview
Description
3-Azido-1-(2-ethoxybenzyl)azetidine is a synthetic organic compound belonging to the class of azetidines, which are four-membered ring compounds containing at least one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2-ethoxybenzyl)azetidine typically involves the reaction of 2-ethoxybenzyl chloride with azetidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(2-ethoxybenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
3-Azido-1-(2-ethoxybenzyl)azetidine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Azido-1-(2-ethoxybenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group in the compound can participate in click chemistry reactions, which are highly efficient and selective. This allows for the formation of covalent bonds with various biomolecules, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-Azido-1-(2-ethoxybenzyl)azetidine is compared with other similar compounds, highlighting its uniqueness:
3-Azido-1-propanamine: While both compounds contain the azide group, this compound has an additional benzyl group, which can influence its reactivity and applications.
3-Azido-1,2,4-triazole: This compound also contains an azide group but has a different ring structure, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
3-azido-1-[(2-ethoxyphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJMFUGOBJSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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